Diethyl biphenylene-2,6-dicarboxylate
Description
Diethyl biphenylene-2,6-dicarboxylate is an aromatic dicarboxylate ester characterized by a biphenylene core substituted with ethoxycarbonyl groups at the 2- and 6-positions. Biphenylene derivatives are of interest in materials science and pharmaceutical chemistry due to their rigid planar structure, which can enhance thermal stability and π-π stacking interactions .
Properties
CAS No. |
93103-53-8 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
diethyl biphenylene-2,6-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-3-21-17(19)11-5-7-13-15(9-11)14-8-6-12(10-16(13)14)18(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
DHQSYUJVOKFPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C2C=CC(=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl biphenylene-2,6-dicarboxylate typically involves the esterification of biphenylene-2,6-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl biphenylene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenylene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include biphenylene-2,6-dicarboxylic acid, dihydroxy biphenylene derivatives, and various halogenated biphenylene compounds .
Scientific Research Applications
Diethyl biphenylene-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl biphenylene-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release biphenylene-2,6-dicarboxylic acid, which can then interact with enzymes and other proteins. The biphenyl core can also participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares diethyl biphenylene-2,6-dicarboxylate with structurally related dicarboxylate esters:
Notes:
- Heterocyclic cores (e.g., pyridine) introduce polarity and hydrogen-bonding capabilities, affecting solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
